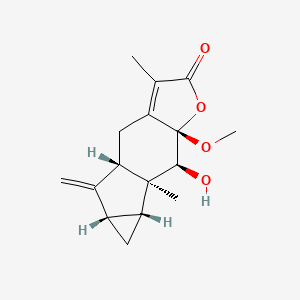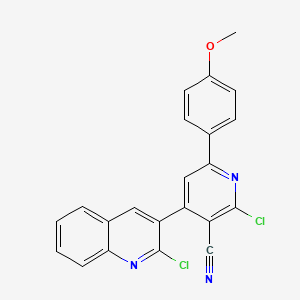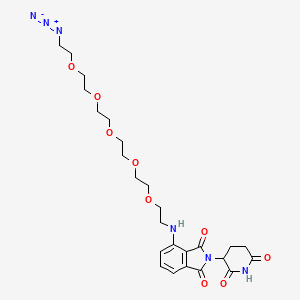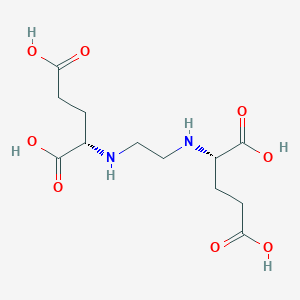![molecular formula C11H14FN5O3 B12387542 (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar ring.
Hydroxymethylation: Addition of the hydroxymethyl group at the 2-position of the sugar ring.
Methylamination: Introduction of the methylamino group at the 6-position of the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes.
Medicine
In medicine, (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is investigated for its antiviral and anticancer properties. It can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA or RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral drug used to treat herpes infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A chemotherapy drug used to treat various cancers.
Uniqueness
What sets (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol apart is its unique combination of a fluorine atom and a methylamino group, which can enhance its stability and efficacy. This makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14FN5O3 |
|---|---|
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1 |
Clé InChI |
XVGMWRQRNLVRLF-FQGVDISHSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)F |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

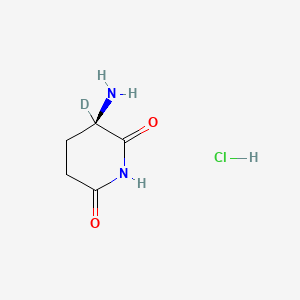
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
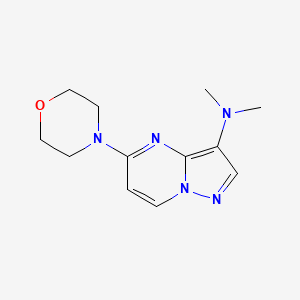

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
